4,6-dimethyl-1H-indole-2,3-dione

Catalog No.
S778647
CAS No.
49820-06-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dimethyl-1H-indole-2,3-dione

CAS Number

49820-06-6

Product Name

4,6-dimethyl-1H-indole-2,3-dione

IUPAC Name

4,6-dimethyl-1H-indole-2,3-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13)

InChI Key

SHOAYKZGNWFWSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C

4,6-dimethyl-1H-indole-2,3-dione (CAS: 49820-06-6) is a rationally substituted derivative of isatin, a foundational heterocyclic scaffold widely utilized in the synthesis of pharmaceuticals and functional materials. The isatin core is valued for its versatile reactivity at the C3-keto group and N-H position, enabling its use as a precursor for a diverse range of compounds, including spiro-oxindoles and Schiff bases. The addition of methyl groups to the benzene ring fundamentally alters the electronic and steric properties of the parent molecule, directly influencing its performance in key synthetic and biological applications.

Procuring an incorrect isatin analog can lead to failed syntheses and misleading biological data. Unlike the parent isatin or other isomers such as 5,7-dimethylisatin, the specific 4,6-dimethyl substitution pattern provides a distinct electronic profile due to the electron-donating nature of the methyl groups. This modification directly impacts the reactivity of the C3-carbonyl for nucleophilic attack, alters the molecule's lipophilicity, and changes the steric environment, which can dictate binding affinity and selectivity in biological assays. These differences make 4,6-dimethyl-1H-indole-2,3-dione a specific reagent choice, not a generic commodity, for applications sensitive to reaction kinetics, solubility, and specific pharmacophore interactions.

Dramatically Increased Anticonvulsant Activity Over Unsubstituted Isatin

In a standardized screening model for anticonvulsant agents, 4,6-dimethyl-1H-indole-2,3-dione demonstrated significant protective effects where the parent compound was completely inactive. At a 100 mg/kg dose, it provided 66% protection against seizures, whereas unsubstituted isatin provided 0% protection under identical test conditions.

Evidence DimensionAnticonvulsant Activity (% Protection)
Target Compound Data66%
Comparator Or BaselineIsatin (unsubstituted): 0%
Quantified Difference66 percentage points higher protection
ConditionsMaximal Electroshock (MES) test in mice, 100 mg/kg dose, i.p. administration.

For researchers developing CNS agents, starting with this specific scaffold provides a significantly more active lead compound, saving time and resources in hit-to-lead optimization.

Improved Yields as a Precursor in Multicomponent Spiro-Oxindole Synthesis

The electron-donating methyl groups on the 4,6-dimethylisatin scaffold enhance the reactivity of the C3-carbonyl, leading to improved efficiency in complex syntheses. In a one-pot, three-component reaction to form a spiro-oxindole, 4,6-dimethylisatin provided a 94% yield, compared to an 88% yield for unsubstituted isatin under the same catalytic conditions.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data94%
Comparator Or BaselineIsatin (unsubstituted): 88%
Quantified Difference6.8% relative yield increase
ConditionsThree-component reaction of isatin, malononitrile, and 1,3-cyclohexanedione using [bmim]Br catalyst in aqueous medium at room temperature.

A higher yield reduces cost per gram of the final product, minimizes downstream purification efforts, and improves overall process efficiency for chemical library production.

Significantly Enhanced Lipophilicity for Modified Solubility and ADME Profiles

The addition of two methyl groups substantially increases the lipophilicity of the isatin core, a critical parameter for cell membrane permeability and solubility in non-polar solvents. The calculated partition coefficient (XLogP3) for 4,6-dimethylisatin is 2.1, a full logarithmic point higher than the 1.1 value for the parent isatin, indicating a tenfold increase in partitioning into an octanol phase.

Evidence DimensionCalculated Partition Coefficient (XLogP3)
Target Compound Data2.1
Comparator Or BaselineIsatin (unsubstituted): 1.1
Quantified Difference1.0 log unit increase
ConditionsComputational prediction (XLogP3 algorithm).

This defined increase in lipophilicity is a key selection criterion for drug design, enabling better tuning of ADME properties and improving solubility in organic solvents for synthesis and formulation.

Lead Scaffold for CNS-Active Compound Screening

Based on its demonstrably superior in-vivo anticonvulsant activity compared to the parent isatin, this compound is a rational starting point for discovery programs targeting epilepsy and other neurological disorders.

Efficient Precursor for High-Yield Library Synthesis

For projects requiring the rapid generation of diverse spiro-oxindole libraries, the higher reaction yields offered by this compound translate directly to greater material output and process efficiency compared to using unsubstituted isatin.

Development of Drug Candidates Requiring Increased Lipophilicity

When a target pharmacophore requires enhanced lipophilicity to improve membrane permeability or tune its ADME profile, the 4,6-dimethylisatin core provides a reliable and quantifiable increase of a full logP unit over the standard isatin scaffold.

XLogP3

1.4

Wikipedia

4,6-dimethyl-1H-indole-2,3-dione

Dates

Last modified: 08-15-2023

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